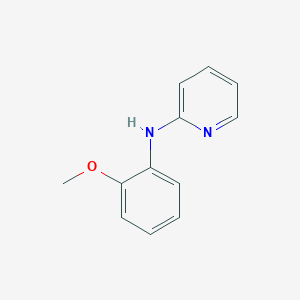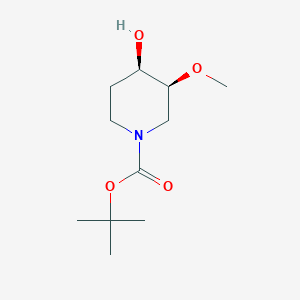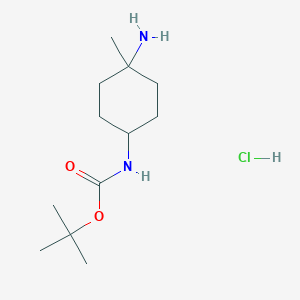
Selenoneine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenoneine: is a selenium-containing compound, specifically a derivative of ergothioneine. It was first isolated from the blood of tuna and has since garnered attention for its potential health benefits and unique chemical properties. This compound is known for its antioxidant properties and its role in selenium metabolism in organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of selenoneine typically involves the chemical modification of ergothioneine. This process requires specific reagents and controlled reaction conditions to ensure the incorporation of selenium into the ergothioneine structure.
Industrial Production Methods: : While industrial-scale production of this compound is not yet widespread, research is ongoing to develop efficient and cost-effective methods for its synthesis. Current methods focus on optimizing the yield and purity of this compound through various chemical reactions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: : Selenoneine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: : The reactions involving this compound typically use oxidizing agents, reducing agents, and various organic solvents. The specific reagents and conditions depend on the desired reaction outcome and the properties of the starting materials.
Major Products Formed: : The major products of these reactions include oxidized and reduced forms of this compound, as well as various derivatives that may have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Selenoneine is used in chemical research to study selenium chemistry and its interactions with other molecules. Its unique structure and properties make it a valuable tool for understanding selenium's role in biological systems.
Biology: : In biological research, this compound is studied for its antioxidant properties and its potential to protect cells from oxidative stress. It is also investigated for its role in selenium metabolism and its effects on various cellular processes.
Medicine: : this compound has potential medical applications due to its antioxidant and anti-inflammatory properties. It is being researched for its ability to prevent and treat various diseases, including cardiovascular diseases and cancer.
Industry: : In the industrial sector, this compound is explored for its use in food additives and supplements. Its antioxidant properties make it a valuable ingredient for enhancing the nutritional value and shelf life of food products.
Wirkmechanismus
Molecular Targets and Pathways: : Selenoneine exerts its effects through its interaction with various molecular targets, including enzymes and proteins involved in antioxidant defense and selenium metabolism. It acts as a selenium donor, supporting the synthesis of selenoproteins and other selenium-containing biomolecules.
Pathways Involved: : The primary pathways involved in this compound's mechanism of action include the glutathione peroxidase pathway and the thioredoxin reductase pathway. These pathways are essential for maintaining cellular redox balance and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Selenoneine is compared to other selenium-containing compounds, such as selenocysteine and ergothioneine. While these compounds share some similarities, this compound is unique in its structure and biological activity.
Uniqueness: : this compound's unique structure, which includes a selenium atom in its core, sets it apart from other compounds
Eigenschaften
Molekularformel |
C9H14N3O2Se |
|---|---|
Molekulargewicht |
275.20 g/mol |
InChI |
InChI=1S/C9H14N3O2Se/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H-,10,11,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
FONQTPPQNMLDTP-ZETCQYMHSA-N |
Isomerische SMILES |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)[Se])C(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[Se])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




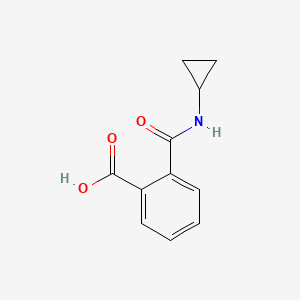
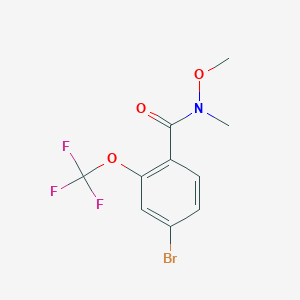
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)
![tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15363067.png)

![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B15363084.png)
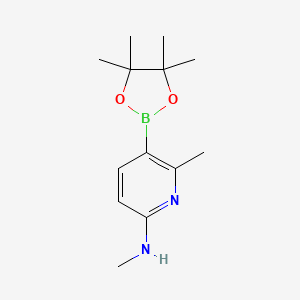
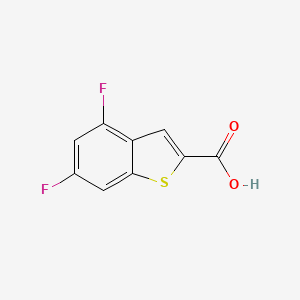
![7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one](/img/structure/B15363106.png)
